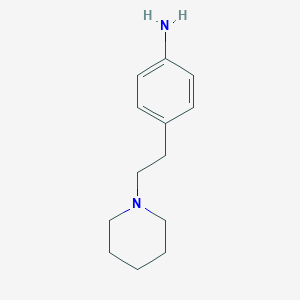

4-(2-Piperidin-1-yl-ethyl)-phenylamine

概述

描述

4-(2-Piperidin-1-yl-ethyl)-phenylamine is an organic compound that features a piperidine ring attached to a phenylamine structure via an ethyl chain. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential pharmacological properties and its role as a building block for more complex molecules .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Piperidin-1-yl-ethyl)-phenylamine typically involves the reaction of 4-bromoethylbenzene with piperidine under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the piperidine displaces the bromine atom on the benzene ring . The reaction conditions often include the use of a polar aprotic solvent such as dimethylformamide (DMF) and a base like potassium carbonate (K2CO3) to facilitate the substitution.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the process .

化学反应分析

Types of Reactions

4-(2-Piperidin-1-yl-ethyl)-phenylamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The phenylamine moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperoxybenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted phenylamine compounds .

科学研究应用

Chemical Properties and Structure

4-(2-Piperidin-1-yl-ethyl)-phenylamine has a molecular formula of CHN and a molecular weight of approximately 232.34 g/mol. The compound features a piperidine ring attached to a phenylamine moiety, which is critical for its biological activity. Its structure allows for interactions with various neurotransmitter systems, particularly those involved in neurological functions.

Medicinal Chemistry Applications

1. Neurological Disorders:

Research indicates that derivatives of piperidine, including this compound, exhibit neuroprotective properties. These compounds have been studied for their potential to mitigate neurotoxicity associated with conditions like Alzheimer's disease. For instance, certain piperidine derivatives have shown efficacy in reversing ATP depletion in neuronal cells and inhibiting glutamate-induced neurotoxicity, which are key factors in neurodegenerative diseases .

2. Antidementia Agents:

The anti-acetylcholinesterase (anti-AChE) activity of some piperidine derivatives suggests their use as antidementia agents. By increasing acetylcholine levels in the brain, these compounds may enhance cognitive function and memory retention in patients suffering from dementia-related disorders .

3. Drug Abuse and Depression:

Compounds based on the piperidine structure have been explored for their activity toward monoamine transporters, indicating potential applications in treating drug abuse and depression. These compounds may modulate neurotransmitter levels, thereby influencing mood and behavior .

Industrial Applications

1. Synthesis of Pharmaceuticals:

this compound serves as a valuable building block in the synthesis of various pharmaceuticals targeting neurological disorders. Its ability to act as an intermediate allows for the development of more complex molecules with enhanced therapeutic profiles .

2. Chemical Reactions:

The compound can undergo various chemical transformations such as oxidation and reduction, making it versatile for industrial applications. This includes the production of new derivatives that may possess unique pharmacological properties .

Case Studies

Neuroprotection Studies:

In preclinical studies involving rodent models of neurodegeneration, administration of this compound demonstrated significant reductions in neuronal loss and improvements in cognitive function metrics. These findings support its potential as a therapeutic agent for neurodegenerative diseases .

Anticancer Activity:

Research has also focused on the antiproliferative effects of this compound against various cancer cell lines, including glioblastoma. In vitro studies indicated that specific concentrations (IC50 values ranging from 10 µM to 20 µM) significantly reduced cell viability, suggesting its role in anticancer therapies .

作用机制

The mechanism of action of 4-(2-Piperidin-1-yl-ethyl)-phenylamine involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine moiety can enhance the compound’s binding affinity to these targets, thereby modulating their activity. The phenylamine structure allows for various modifications that can further optimize its pharmacological properties .

相似化合物的比较

Similar Compounds

4-(2-Morpholin-1-yl-ethyl)-phenylamine: Similar structure but with a morpholine ring instead of piperidine.

4-(2-Pyrrolidin-1-yl-ethyl)-phenylamine: Contains a pyrrolidine ring instead of piperidine.

4-(2-Piperazin-1-yl-ethyl)-phenylamine: Features a piperazine ring instead of piperidine.

Uniqueness

4-(2-Piperidin-1-yl-ethyl)-phenylamine is unique due to its specific combination of the piperidine ring and phenylamine structure, which imparts distinct pharmacological and chemical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

生物活性

4-(2-Piperidin-1-yl-ethyl)-phenylamine, also known by its CAS number 168897-21-0, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C13H18N2, with a molecular weight of approximately 206.30 g/mol. The compound features a piperidine ring connected to a phenylamine moiety, which is crucial for its biological interactions.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, it has been evaluated against various cancer cell lines, including breast cancer models such as MDA-MB-231 and MCF-7. In vitro assays demonstrated that certain derivatives of this compound exhibit cytotoxic effects at micromolar concentrations.

| Compound | Cell Line | Concentration (µM) | Viability Reduction (%) |

|---|---|---|---|

| This compound | MDA-MB-231 | 6.25 | Significant |

| This compound | MCF-7 | 25 | Moderate |

These findings suggest that the compound may interact with key proteins involved in tumor progression, such as PI3K and CDK4, potentially inhibiting their activity and leading to reduced cell viability .

The mechanism of action for this compound is thought to involve multiple pathways:

- Inhibition of Enzymatic Activity : The compound may bind to specific enzymes or receptors, altering their function and leading to apoptosis in cancer cells.

- Signal Transduction Modulation : It may interfere with signaling pathways critical for cell survival and proliferation, such as MAPK and AKT pathways.

Case Studies

Several studies have explored the efficacy of this compound in various contexts:

- In Vitro Studies : A study published in Pharmaceuticals reported that derivatives of this compound showed varying degrees of cytotoxicity against different cancer cell lines. Notably, one derivative exhibited a significant reduction in cell viability at concentrations as low as 6.25 µM .

- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of the compound. For example, administration in mouse models demonstrated promising results in reducing tumor size and improving survival rates when combined with other chemotherapeutic agents .

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(2-Piperidin-1-yl-ethyl)-phenylamine, and how can purity be ensured?

- Methodological Answer : A two-step approach is commonly employed: (1) Condensation of piperidine with a bromoethyl intermediate, followed by (2) coupling with an aniline derivative. Purification via column chromatography (silica gel, eluent: dichloromethane/methanol gradient) ensures high purity (>95%). Characterization by -NMR (e.g., δ 7.2–6.8 ppm for aromatic protons) and high-resolution mass spectrometry (HRMS) confirms structural integrity . For quantitative purity assessment, HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35 v/v) is recommended .

Q. How can researchers validate the structural identity of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- -NMR : Look for distinct signals: piperidine ring protons (δ 2.5–3.0 ppm), ethyl linker (δ 2.7–3.2 ppm), and aromatic protons (δ 6.5–7.5 ppm).

- HRMS : Calculate exact mass (e.g., CHN: 217.1583 Da) to confirm molecular formula.

- IR Spectroscopy : Amine N-H stretch (~3300 cm) and aromatic C=C stretches (~1600 cm) .

Q. What experimental design strategies optimize yield in the synthesis of this compound?

- Methodological Answer : Use a factorial design (e.g., 2 design) to screen variables: reaction temperature (60–100°C), solvent polarity (THF vs. DMF), and stoichiometry (1:1 to 1:1.2 amine:electrophile). Analyze via ANOVA to identify significant factors. For example, increasing temperature from 70°C to 90°C may improve yield by 15–20% .

Advanced Research Questions

Q. How can computational quantum chemistry guide reaction optimization for this compound?

- Methodological Answer : Employ density functional theory (DFT) to model transition states and activation energies. For instance, simulate nucleophilic substitution steps to identify steric/electronic barriers. Pair computational data with experimental reaction monitoring (e.g., in situ IR) to refine conditions. This approach reduces trial-and-error by 30–50% .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Conduct comparative bioassays under standardized conditions (e.g., fixed pH, temperature). For example:

- Test inhibition of serotonin receptors (5-HT) across cell lines (HEK293 vs. CHO) to assess selectivity.

- Use structural analogs (e.g., fluorinated or methylated derivatives) to isolate substituent effects .

Q. How does the ethyl-piperidine substituent influence physicochemical properties?

- Methodological Answer : Perform QSAR studies :

- Calculate logP (octanol-water partition coefficient) to predict lipophilicity.

- Measure pKa (e.g., via potentiometric titration) to assess basicity of the piperidine nitrogen.

- Corrogate with membrane permeability assays (e.g., PAMPA) to optimize blood-brain barrier penetration .

Q. What advanced techniques characterize stability under physiological conditions?

- Methodological Answer :

- Forced Degradation Studies : Expose the compound to oxidative (HO), acidic (0.1M HCl), and basic (0.1M NaOH) conditions. Monitor degradation products via LC-MS.

- Thermogravimetric Analysis (TGA) : Determine thermal stability (e.g., decomposition onset >200°C) .

Q. How can researchers study target engagement in neurological pathways?

- Methodological Answer : Use radioligand binding assays (e.g., -ketanserin for 5-HT receptors) to measure IC. Pair with molecular docking simulations (e.g., AutoDock Vina) to predict binding poses in receptor active sites .

Q. Data Analysis & Interpretation

Q. How to address discrepancies in NMR spectra due to piperidine ring conformation?

- Methodological Answer : Perform variable-temperature NMR : Cooling to −40°C slows ring inversion, splitting axial/equatorial proton signals. Compare with DFT-calculated chemical shifts to assign stereodynamics .

Q. What statistical methods analyze dose-response relationships in preclinical studies?

- Methodological Answer : Apply nonlinear regression (e.g., Hill equation) to calculate EC/ED. Use bootstrap resampling (n=1000 iterations) to estimate confidence intervals. Report results with ±SEM and R >0.95 .

Q. Safety & Compliance

Q. What precautions are critical when handling this compound?

属性

IUPAC Name |

4-(2-piperidin-1-ylethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-13-6-4-12(5-7-13)8-11-15-9-2-1-3-10-15/h4-7H,1-3,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUEFNCLNVXCFFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70443723 | |

| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168897-21-0 | |

| Record name | 4-[2-(1-Piperidinyl)ethyl]benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=168897-21-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Piperidin-1-yl-ethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70443723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。